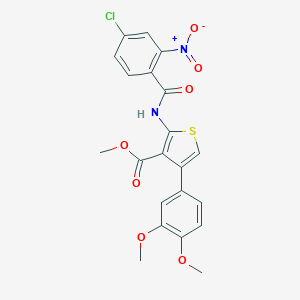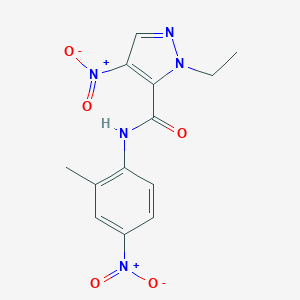![molecular formula C19H17ClN4O B450820 N'-[(E)-biphenyl-4-ylmethylidene]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B450820.png)
N'-[(E)-biphenyl-4-ylmethylidene]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-([1,1’-biphenyl]-4-ylmethylene)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a pyrazole ring, and a carbohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-([1,1’-biphenyl]-4-ylmethylene)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the biphenyl and pyrazole intermediates. The reaction conditions often include the use of solvents such as methanol or petroleum ether and catalysts like Lewis acids. For example, a common synthetic route may involve the condensation of 1,1’-biphenyl-4-carbaldehyde with 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize the production time .
化学反应分析
Types of Reactions
N’-([1,1’-biphenyl]-4-ylmethylene)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
N’-([1,1’-biphenyl]-4-ylmethylene)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of N’-([1,1’-biphenyl]-4-ylmethylene)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
相似化合物的比较
Similar Compounds
4-chloro-1,3-dimethyl-1H-pyrazole: A pyrazole derivative with similar structural features, used in various chemical reactions.
Carbohydrazide: A compound with a hydrazide functional group, used in the synthesis of hydrazones and other derivatives.
Uniqueness
N’-([1,1’-biphenyl]-4-ylmethylene)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is unique due to its combination of structural features, which confer specific chemical and biological properties. Its biphenyl group provides stability and rigidity, while the pyrazole ring and carbohydrazide moiety offer reactive sites for various chemical transformations .
属性
分子式 |
C19H17ClN4O |
|---|---|
分子量 |
352.8g/mol |
IUPAC 名称 |
4-chloro-2,5-dimethyl-N-[(E)-(4-phenylphenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H17ClN4O/c1-13-17(20)18(24(2)23-13)19(25)22-21-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,25)/b21-12+ |
InChI 键 |
FUMILQHFHGYMFE-CIAFOILYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3)C |
手性 SMILES |
CC1=NN(C(=C1Cl)C(=O)N/N=C/C2=CC=C(C=C2)C3=CC=CC=C3)C |
规范 SMILES |
CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE](/img/structure/B450739.png)
![3-({[3-(Ethoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B450743.png)
![2-(4-chlorophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B450744.png)
![2-(4-chlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B450746.png)
![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N'~2~-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE](/img/structure/B450747.png)

![N-(3-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B450750.png)
![2-(4-cyanophenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]propanehydrazide](/img/structure/B450753.png)
![N-(2-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B450755.png)
![4-bromo-1-methyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B450758.png)
![N'~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE](/img/structure/B450759.png)
![4-bromo-N'-(3-{[(2-furylmethyl)sulfanyl]methyl}-4-methoxybenzylidene)benzenesulfonohydrazide](/img/structure/B450761.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B450762.png)
